N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxypyridine-3-carboxamide
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Overview
Description
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxypyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a piperidine ring, and a nicotinamide moiety, making it a versatile candidate for research in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The compound, also known as N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-methoxynicotinamide, has been found to show significant activity against the kinase p70S6Kβ . This kinase is a member of the AGC family of serine/threonine kinases and plays a crucial role in protein synthesis and cell proliferation.
Mode of Action
The compound interacts with its target kinase by binding to the active site, thereby inhibiting its activity . This interaction results in the disruption of the kinase’s normal function, leading to changes in cellular processes controlled by this kinase.
Biochemical Analysis
Biochemical Properties
The compound N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxypyridine-3-carboxamide is known to interact with various enzymes and proteins. It has been found to have significant inhibitory activity against PAK4 (p21-activated kinase 4), a key effector of the Rho family GTPases Rac and Cdc42 . These interactions play a crucial role in various biochemical reactions .
Cellular Effects
This compound has been observed to influence cell function significantly. It promotes cell growth, inhibits cell apoptosis, and regulates cytoskeleton functions . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its inhibitory activity against PAK4 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to moderately inhibit PAK4 activity with a half-maximal inhibitory concentration (IC 50) of 14.93 μM . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxypyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Coupling Reactions: The final step involves coupling the pyrazole and piperidine intermediates with 6-methoxynicotinamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxypyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Research: The compound is used to investigate biological pathways and molecular targets due to its ability to interact with specific proteins and enzymes.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxypyridine-3-carboxamide: shares structural similarities with other pyrazole and piperidine derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to interact with a diverse range of molecular targets. This makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-25-17-5-4-13(11-19-17)18(24)20-14-6-8-23(9-7-14)16-10-15(21-22-16)12-2-3-12/h4-5,10-12,14H,2-3,6-9H2,1H3,(H,20,24)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTKLVNJDMCHMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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